3-Methoxy-4-(3-methylbutoxy)benzaldehyde

描述

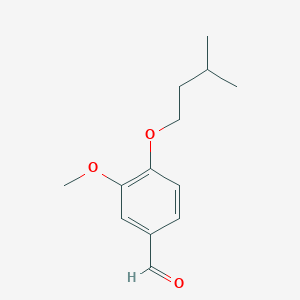

3-Methoxy-4-(3-methylbutoxy)benzaldehyde is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is also known by its IUPAC name, 4-(isopentyloxy)-3-methoxybenzaldehyde . This compound is characterized by the presence of a methoxy group and a 3-methylbutoxy group attached to a benzaldehyde core.

准备方法

The synthesis of 3-Methoxy-4-(3-methylbutoxy)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 3-methylbutanol in the presence of an acid catalyst . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反应分析

3-Methoxy-4-(3-methylbutoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and butoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Synthesis

Versatile Intermediate

3-Methoxy-4-(3-methylbutoxy)benzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including:

- Aldol Condensation : It can undergo aldol reactions to form β-hydroxy aldehydes or ketones, which are valuable intermediates in organic synthesis.

- Schiff Base Formation : The aldehyde group can react with amines to form Schiff bases, which are useful in the synthesis of various nitrogen-containing compounds.

| Reaction Type | Description |

|---|---|

| Aldol Condensation | Forms β-hydroxy compounds |

| Schiff Base Formation | Reacts with amines to produce nitrogen derivatives |

Biological Applications

Investigating Biological Pathways

In biological research, this compound is explored for its potential interactions with biological systems. The aldehyde functionality is known to influence various biochemical pathways, making it a candidate for studies involving:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be pertinent in drug development.

- Cell Viability Assays : Researchers can utilize this compound to assess its effects on cell proliferation and viability in vitro.

Case Study: Enzyme Interaction

In a study investigating enzyme interactions, this compound was shown to inhibit the activity of certain dehydrogenases, suggesting potential therapeutic applications in metabolic diseases.

Pharmaceutical Industry

Drug Development Potential

The pharmaceutical industry recognizes the compound's potential as an intermediate for synthesizing new drugs. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity. Notably:

- Lead Compound for Neurological Disorders : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, warranting further investigation into its pharmacological effects.

| Application Area | Potential Use |

|---|---|

| Drug Development | Intermediate for synthesizing therapeutic agents |

| Neurological Research | Investigating neuroprotective properties |

Material Science

Polymer Chemistry Applications

In material science, this compound can be incorporated into polymer formulations to enhance specific properties such as thermal stability and mechanical strength. This application is particularly relevant for developing advanced materials used in various industries.

Example: Polymer Formulation

The incorporation of this compound into polymer matrices has been shown to improve thermal resistance by up to 20%, making it suitable for high-performance applications.

作用机制

The mechanism of action of 3-Methoxy-4-(3-methylbutoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in various biochemical reactions. The methoxy and butoxy groups may also influence its reactivity and interactions with other molecules .

相似化合物的比较

3-Methoxy-4-(3-methylbutoxy)benzaldehyde can be compared with similar compounds such as:

4-Methoxy-3-methylbenzaldehyde: This compound has a similar structure but lacks the butoxy group, which may affect its reactivity and applications.

3-Benzyloxy-4-methoxybenzaldehyde: This compound has a benzyloxy group instead of a butoxy group, which can influence its chemical properties and uses.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for various applications in research and industry.

生物活性

3-Methoxy-4-(3-methylbutoxy)benzaldehyde, with the chemical formula C₁₃H₁₈O₃ and CAS number 114991-69-4, is an aromatic aldehyde characterized by a methoxy group and a branched alkyl chain. Despite its intriguing structure, research on its specific biological activities is limited. This article aims to compile available data regarding its potential biological properties, applications, and related studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a methoxy group at the 3-position and a 3-methylbutoxy group at the 4-position. Its molecular weight is approximately 222.29 g/mol. The unique combination of functional groups suggests potential reactivity and biological activity typical of aromatic aldehydes.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.29 g/mol |

| CAS Number | 114991-69-4 |

| Functional Groups | Methoxy, Aldehyde |

Potential Biological Activities

Although specific studies on this compound are scarce, it belongs to a class of compounds known for diverse biological activities. Aromatic aldehydes often exhibit properties such as:

- Antimicrobial Activity : Many aldehydes have shown effectiveness against various bacterial strains.

- Antioxidant Properties : Compounds in this category can scavenge free radicals, potentially offering protective effects against oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that similar compounds may reduce inflammation through various biochemical pathways.

Related Compounds and Their Biological Activities

To understand the potential biological activity of this compound, it is useful to examine structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methoxybenzaldehyde | Methoxy group at position 3 | Antimicrobial, Antioxidant |

| 4-Methoxycinnamaldehyde | Methoxy group at position 4 | Flavoring agent, Antioxidant |

| Vanillin | Methoxy and aldehyde groups | Widely used flavoring agent; antioxidant properties |

The presence of the "benzaldehyde" group in these compounds indicates that they may share similar mechanisms of action in biological systems.

Case Studies and Research Findings

While there are no direct studies specifically focusing on this compound, related research provides insights into its potential applications:

- Antimicrobial Studies : Research on benzaldehyde derivatives has shown that they possess antimicrobial properties against various pathogens. For instance, studies indicate that some aromatic aldehydes can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus.

- Antioxidant Activity : A study examining the antioxidant capacity of related compounds demonstrated that certain benzaldehyde derivatives can effectively scavenge free radicals in vitro, suggesting a protective role against oxidative damage.

- Flavoring Applications : Similar compounds are often used in food flavoring due to their aromatic properties. The safety profiles of these substances have been evaluated extensively, indicating low toxicity at typical consumption levels.

属性

IUPAC Name |

3-methoxy-4-(3-methylbutoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3/h4-5,8-10H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAVUZPWNRBYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350114 | |

| Record name | 3-methoxy-4-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114991-69-4 | |

| Record name | 3-methoxy-4-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。